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molecular formula C8H16N2O3 B8628332 Methyl 6-ureidohexanoate

Methyl 6-ureidohexanoate

Cat. No. B8628332
M. Wt: 188.22 g/mol
InChI Key: IYWGYAPJMLEBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754094B2

Procedure details

A solution of 6-ureidohexanoic acid (0.996 g, 5.72 mmol, 1.0 equiv) in methanol/benzene (2:7, 60 mL) was cooled to 0 degrees C., and a solution of trimethylsilyldiazomethane in hexanes (2.0 M, 3.43 mL, 6.86 mmol, 1.2 equiv) was added. The reaction mixture was warmed to room temperature and stirred for 1 h prior to removing all volatile components in vacuo. The crude methyl ester (1.06 g, 5.61 mmol, 98%) was used without further purification in the Biginelli reaction.
Quantity
0.996 g
Type
reactant
Reaction Step One
Name
methanol benzene
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
3.43 mL
Type
reactant
Reaction Step Two
[Compound]
Name
methyl ester
Quantity
1.06 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])[C:2]([NH2:4])=[O:3].[CH3:13][Si](C=[N+]=[N-])(C)C>CO.C1C=CC=CC=1>[NH:1]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])[C:2]([NH2:4])=[O:3] |f:2.3|

Inputs

Step One
Name
Quantity
0.996 g
Type
reactant
Smiles
N(C(=O)N)CCCCCC(=O)O
Name
methanol benzene
Quantity
60 mL
Type
solvent
Smiles
CO.C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
hexanes
Quantity
3.43 mL
Type
reactant
Smiles
Step Three
Name
methyl ester
Quantity
1.06 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to removing all volatile components in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N(C(=O)N)CCCCCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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